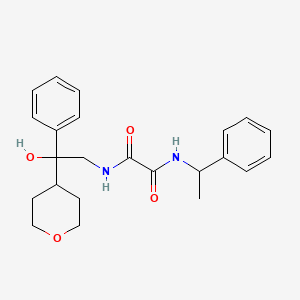

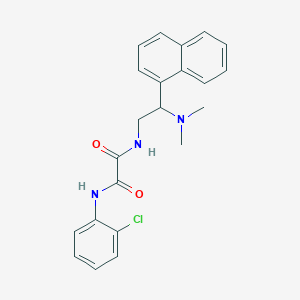

![molecular formula C17H24N4O2 B2712818 N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-77-8](/img/structure/B2712818.png)

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hexahydro-s-triazine Derivatives in Epoxy Resins

Shusen You et al. (2017) explored the use of hexahydro-s-triazine (HT) derivatives, including compounds similar to N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, in creating acid-degradable epoxy resins. They found these derivatives to be promising for producing recyclable and environmentally-friendly epoxy resins.

Gold-Catalyzed Synthesis of Novel Heterocycles

Yan-Xue Zhang et al. (2020) researched the gold-catalyzed synthesis of novel heterocycles using compounds structurally related to this compound. Their findings contribute to the field of organic chemistry and the development of new pharmaceuticals and materials.

Corrosion Inhibition by Benzothiazole Derivatives

Zhiyong Hu et al. (2016) studied benzothiazole derivatives, which share a triazine component with this compound, for their corrosion inhibiting effects. These derivatives showed high efficiency in protecting steel against corrosion, suggesting potential industrial applications.

Triazine Synthesis Using N-Halosulfonamides

R. Ghorbani‐Vaghei et al. (2015) explored the synthesis of triazines, like this compound, using N-halosulfonamides. Their research offers insights into efficient and solvent-free methods of synthesizing triazines.

Biomedical Applications of Triazine Derivatives

P. Castelino et al. (2014) investigated thiadiazolotriazin-4-ones, closely related to the triazine in this compound. They found that these compounds have potential as mosquito-larvicidal and antibacterial agents, highlighting their importance in medical and environmental applications.

Mechanism of Action

Target of Action

The primary targets of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .

Mode of Action

This compound: interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The inhibition of AChE and BuChE by This compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound increases the synaptic levels of acetylcholine, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic transmission due to increased levels of acetylcholine . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .

Properties

IUPAC Name |

N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUQUIYDDJILIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)

![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)